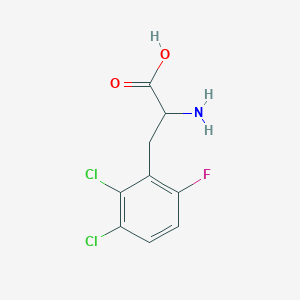

2,3-Dichloro-6-fluoro-DL-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

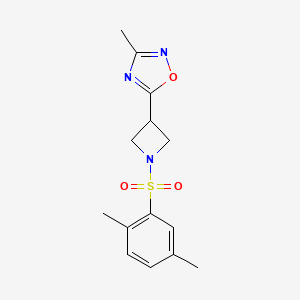

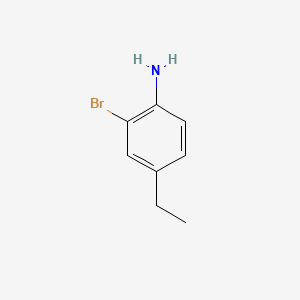

2,3-Dichloro-6-fluoro-DL-phenylalanine is a chemical compound with the CAS Number: 1259973-77-7 . It has a molecular weight of 252.07 and its IUPAC name is 2,3-dichloro-6-fluorophenylalanine . The compound is typically stored at ambient temperature .

Molecular Structure Analysis

The InChI code for 2,3-Dichloro-6-fluoro-DL-phenylalanine is 1S/C9H8Cl2FNO2/c10-5-1-2-6 (12)4 (8 (5)11)3-7 (13)9 (14)15/h1-2,7H,3,13H2, (H,14,15) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

2,3-Dichloro-6-fluoro-DL-phenylalanine is a solid substance . It is stored at ambient temperature . Unfortunately, the web search results did not provide more detailed physical and chemical properties of this compound.Scientific Research Applications

1. Chromatographic Analysis 2,3-Dichloro-6-fluoro-DL-phenylalanine has been used in the study of ligand-exchange micellar electrokinetic capillary chromatography (LE-MEKC). This method was applied for the simultaneous separation of various fluoro-DL-phenylalanine and hydroxy-DL-phenylalanine (tyrosine) compounds. The research highlights the importance of this compound in chromatographic techniques, particularly in separation sciences (Chen, Lin, Uchiyama, & Hobo, 1998).

2. Study of Antitumor Properties The compound has been utilized in the structure-activity relationship studies of substituted N-benzoyl derivatives of phenylalanine, including fluoro-DL-phenylalanine, in a microbial antitumor prescreen. This research provides insights into how modifications in the benzoyl phenyl ring of fluoro-DL-phenylalanine affect its growth-inhibiting activity, important for developing potential antitumor therapies (Otani & Briley, 1982).

3. Role in Positron Emission Tomography 3,4-dihydroxy-6-[18f]-fluoro-L-phenylalanine, a variant of 2,3-Dichloro-6-fluoro-DL-phenylalanine, has been explored in positron emission tomography (PET) for studying central motor disorders and evaluating brain and other tumors. This shows the compound's significance in neurological and oncological diagnostic imaging (Seibyl, Chen, & Silverman, 2007).

4. Investigation in Molecular Biology In molecular biology, studies on the inhibition of Moloney Murine Leukemia Virus Reverse Transcriptase by N-Tritylamino Acids have incorporated N-trityl derivatives of fluoro-DL-phenylalanine, including 2,3-Dichloro-6-fluoro-DL-phenylalanine. This aids in understanding the enzymatic mechanisms and potential antiviral treatments (Hawtrey et al., 2008).

5. Genetic Studies in Yeast This compound has been instrumental in genetic studies, particularly in isolating mutants of Saccharomyces cerevisiae. The mutants showed altered production of various compounds, providing insights into yeast genetics and potential applications in industrial biotechnology (Fukuda et al., 1991).

6. Radiopharmaceutical Applications It's used in the synthesis of radiopharmaceuticals, such as in the study of a three-step, “one-pot” radiosynthesis of 6-Fluoro-3,4-Dihydroxy-l-Phenylalanine. This showcases its importance in the development of medical imaging agents (Wagner, Ermert, & Coenen, 2009).

Safety and Hazards

properties

IUPAC Name |

2-amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2FNO2/c10-5-1-2-6(12)4(8(5)11)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMGHUCRDGPXIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(C(=O)O)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-fluoro-DL-phenylalanine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2476825.png)

![3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2476838.png)

![2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476845.png)

![4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476847.png)